molecular formula C33H26O10 B595561 2,3-Dihydroheveaflavone CAS No. 110382-42-8

2,3-Dihydroheveaflavone

Cat. No.: B595561
CAS No.: 110382-42-8
M. Wt: 582.561
InChI Key: BZHLYSWNQTVRDR-MHZLTWQESA-N
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Description

2,3-Dihydroheveaflavone is a natural product that belongs to the class of flavonoids. It is known for its complex molecular structure and significant biological activities. This compound is primarily isolated from the heartwoods of Podocarpus macrophyllus and has been the subject of various scientific studies due to its potential therapeutic applications .

Mechanism of Action

2,3-Dihydroheveaflavone: is a flavonoid, a class of polyphenolic phytochemicals found in fruits, nuts, and vegetables. While its specific targets may vary, flavonoids, in general, exhibit anti-inflammatory and anticancer activities. They interact with multiple genes and pathways, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroheveaflavone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of flavanone derivatives, which undergo cyclization in the presence of acidic or basic catalysts to form the desired flavonoid structure. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane or chloroform to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as the heartwoods of Podocarpus macrophyllus. The extraction process includes solvent extraction followed by purification steps like chromatography to isolate the pure compound. The scalability of this method makes it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroheveaflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted flavonoid derivatives, which can have different biological activities and properties .

Scientific Research Applications

2,3-Dihydroheveaflavone has a wide range of scientific research applications:

Comparison with Similar Compounds

2,3-Dihydroheveaflavone is compared with other similar flavonoids, highlighting its unique properties:

Biological Activity

2,3-Dihydroheveaflavone is a biflavonoid compound derived from various plant sources, particularly noted for its potential biological activities. This article examines its biological activity, including its effects on viral proteases, anticancer properties, and structure-activity relationships (SARs).

  • Name : this compound
  • CAS Number : 110382-42-8
  • Molecular Formula : C33H26O10
  • Molar Mass : 582.55 g/mol
  • Appearance : Light brown powder
  • pKa : 5.96 (predicted)

Inhibition of Viral Proteases

Recent studies have highlighted the role of flavonoids, including this compound, in inhibiting the main protease (Mpro) of SARS-CoV-2. The presence of the double bond in the flavonoid structure is crucial for its inhibitory activity. When this double bond is reduced, as in the case of this compound, there is a significant reduction in activity against Mpro.

  • IC50 Values : The IC50 for this compound was notably higher than that of other active flavonoids like amentoflavone and 3,8′-biapigenin, indicating diminished potency due to structural modifications .

Anticancer Properties

The biflavonoids extracted from Selaginella doederleinii, which includes compounds like this compound, have demonstrated promising anticancer activities. These compounds have been shown to:

  • Reduce the expression of Ki67 (a marker for cell proliferation).
  • Decrease tumor microvessel density (MVD).
  • Significantly inhibit tumor growth in murine models without showing acute toxicity .

Structure-Activity Relationships (SAR)

The biological activity of flavonoids is often linked to their structural features. In the case of this compound:

  • The loss of the 2–3 double bond converts the flavonoid into a less active form (flavanone), which leads to impaired binding to Mpro and reduced inhibitory activity .
  • Structural modifications can drastically affect the compound's three-dimensional configuration and consequently its biological interactions.

Case Studies and Research Findings

StudyFindings
Study on SARS-CoV-2 Protease InhibitionIdentified that reducing the double bond in this compound significantly decreased its inhibitory effect on Mpro compared to other flavonoids .
Anticancer Activity in MiceBiflavonoids from Selaginella doederleinii inhibited tumor growth and reduced Ki67 expression without acute toxicity .

Properties

IUPAC Name

5-hydroxy-8-[2-hydroxy-5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26O10/c1-39-18-7-4-16(5-8-18)26-14-24(37)32-25(38)15-28(41-3)30(33(32)43-26)20-10-17(6-9-21(20)34)27-13-23(36)31-22(35)11-19(40-2)12-29(31)42-27/h4-12,14-15,27,34-35,38H,13H2,1-3H3/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHLYSWNQTVRDR-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801100350
Record name (2S)-2,3-Dihydro-5-hydroxy-2-[4-hydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]phenyl]-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110382-42-8
Record name (2S)-2,3-Dihydro-5-hydroxy-2-[4-hydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]phenyl]-7-methoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110382-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2,3-Dihydro-5-hydroxy-2-[4-hydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]phenyl]-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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